molecular formula C10H12FN B11917039 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11917039
M. Wt: 165.21 g/mol
InChI Key: FYAXXHWSPZHWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline typically involves the fluorination of 4-methyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and organometallic reagents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound can inhibit enzyme activity or modulate receptor function, affecting various cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

5-fluoro-4-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12FN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-4,7,12H,5-6H2,1H3

InChI Key

FYAXXHWSPZHWJH-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C1C(=CC=C2)F

Origin of Product

United States

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